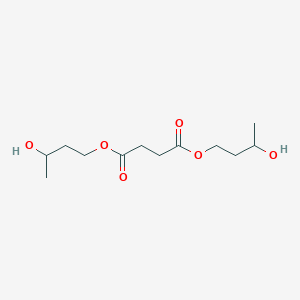
Bis(3-hydroxybutyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester groups results in the formation of primary alcohols.
Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of bis(3-hydroxybutyl) butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release 3-hydroxybutanol and butanedioic acid, which can participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-hydroxybutyl) succinate
- 1-(4-Hydroxybutyl) butanedioate
- 3-Hydroxybutyl butanedioate
Uniqueness
Bis(3-hydroxybutyl) butanedioate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
95187-48-7 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
bis(3-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3 |
InChI Key |
KVFPYPYKHSQVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















